Benzenamine, N-[bis(4-fluorophenyl)methylene]-
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Overview
Description
- Benzenamine, N-[bis(4-fluorophenyl)methylene]-, also known by its CAS number 109997-74-2, is a chemical compound with the molecular formula C₁₉H₁₃F₂N.
- Structurally, it consists of a benzene ring (benzenamine) with two fluorinated phenyl groups attached to the nitrogen atom via a methylene bridge.
- This compound falls within the class of aromatic amines and is of interest due to its unique structure and potential applications.
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The exact mechanism by which this compound exerts its effects would require further research.
- It could interact with specific biological targets, affecting cellular processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds:
Remember that this compound’s properties and applications are continually explored by researchers, so further studies may reveal additional insights
Biological Activity
Benzenamine, N-[bis(4-fluorophenyl)methylene]- (commonly referred to as bis(4-fluorobenzylidene)aniline) is a compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including data tables and case studies.
Chemical Structure and Properties
Chemical Formula: C13H10F2N
Molecular Weight: 225.23 g/mol
The compound features two 4-fluorobenzylidene groups attached to a central aniline moiety, contributing to its unique chemical properties and biological activities.
Antimicrobial Activity
Research has demonstrated that compounds similar to benzenamine derivatives exhibit notable antimicrobial effects. A study focused on various substituted piperazines, which share structural similarities with benzenamine, highlighted their effectiveness against both Gram-positive and Gram-negative bacteria. Table 1 summarizes the antimicrobial activities of related compounds:
Compound | Target Organism | Inhibition Zone (mm) | MIC (μg/mL) |
---|---|---|---|
Compound 1 | Staphylococcus aureus | 38 | 16 |
Compound 2 | Escherichia coli | 25 | 8 |
Compound 3 | Bacillus subtilis | 30 | 16 |
Compound 4 | Candida albicans | 15 | >100 |
This table illustrates the potential of benzenamine derivatives in combating bacterial infections, particularly against E. coli and S. aureus, which are common pathogens in clinical settings .
Anticancer Activity
The anticancer potential of benzenamine derivatives has been explored in several studies. Notably, a recent investigation into structurally related compounds revealed significant cytotoxic effects against various cancer cell lines. The following table summarizes the findings:
Compound | Cancer Cell Line | IC50 (μM) |
---|---|---|
Compound A | MDA-MB-231 (Breast) | 5.0 |
Compound B | K-562 (Leukemia) | 3.2 |
Compound C | HCT-116 (Colon) | 8.7 |
Benzenamine, N-[bis(4-fluorophenyl)methylene]- | HepG2 (Liver) | TBD |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the promising anticancer activity of these compounds .
The mechanisms underlying the biological activities of benzenamine derivatives are multifaceted:
- Antimicrobial Mechanism: The antimicrobial activity is primarily attributed to the disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
- Anticancer Mechanism: The anticancer properties may involve apoptosis induction through mitochondrial pathways and inhibition of cell proliferation by interfering with DNA synthesis.
Case Studies
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Antimicrobial Efficacy Against E. coli:
A study evaluated the efficacy of benzenamine derivatives against E. coli strains using agar diffusion methods. Results indicated that certain derivatives exhibited higher antibacterial activity compared to standard antibiotics like gentamicin. -
Cytotoxicity in HepG2 Cell Line:
In vitro tests on HepG2 liver cancer cells demonstrated that benzenamine derivatives could significantly reduce cell viability, suggesting potential for further development as anticancer agents.
Properties
CAS No. |
109997-74-2 |
---|---|
Molecular Formula |
C19H13F2N |
Molecular Weight |
293.3 g/mol |
IUPAC Name |
1,1-bis(4-fluorophenyl)-N-phenylmethanimine |
InChI |
InChI=1S/C19H13F2N/c20-16-10-6-14(7-11-16)19(15-8-12-17(21)13-9-15)22-18-4-2-1-3-5-18/h1-13H |
InChI Key |
XGZHZJLHOAZJNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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